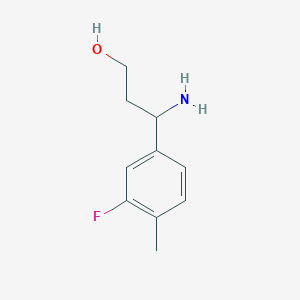![molecular formula C8H10O2S2 B13603420 [4-(Methanesulfonyl)phenyl]methanethiol CAS No. 93629-02-8](/img/structure/B13603420.png)
[4-(Methanesulfonyl)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methanesulfonylphenyl)methanethiol is an organosulfur compound characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonylphenyl)methanethiol typically involves the introduction of a methanesulfonyl group to a phenyl ring, followed by the attachment of a methanethiol group. One common method involves the reaction of 4-bromomethylbenzenesulfonyl chloride with sodium methanethiolate under controlled conditions. The reaction proceeds as follows:
Step 1: 4-bromomethylbenzenesulfonyl chloride is reacted with sodium methanethiolate in anhydrous conditions.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is purified using column chromatography to obtain (4-Methanesulfonylphenyl)methanethiol.
Industrial Production Methods
In an industrial setting, the production of (4-Methanesulfonylphenyl)methanethiol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methanesulfonylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the sulfonyl group.
Substitution: Nucleophiles such as sodium methanethiolate can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Methanesulfonylphenyl)methanethiol has several scientific research applications, including:
Biology: It can be employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methanesulfonylphenyl)methanethiol involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The sulfonyl group also contributes to its chemical stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methanethiol: A simpler thiol compound with a similar reactive thiol group.
Ethanethiol: Another thiol compound with a slightly different structure.
4-Methanesulfonylphenylboronic acid: Contains a methanesulfonyl group attached to a phenyl ring, similar to (4-Methanesulfonylphenyl)methanethiol.
Uniqueness
(4-Methanesulfonylphenyl)methanethiol is unique due to the combination of a methanesulfonyl group and a thiol group on the same molecule, providing distinct reactivity and applications compared to other thiol or sulfonyl compounds.
Propiedades
Número CAS |
93629-02-8 |
|---|---|
Fórmula molecular |
C8H10O2S2 |
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
(4-methylsulfonylphenyl)methanethiol |
InChI |
InChI=1S/C8H10O2S2/c1-12(9,10)8-4-2-7(6-11)3-5-8/h2-5,11H,6H2,1H3 |
Clave InChI |
TXLFZPBGAHXCEI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


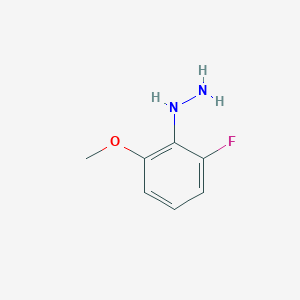

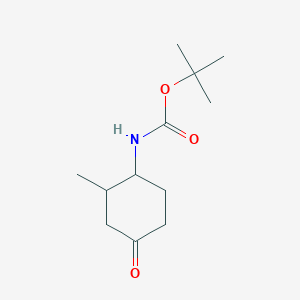
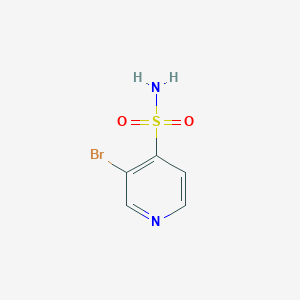
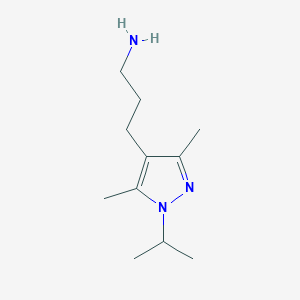
![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)


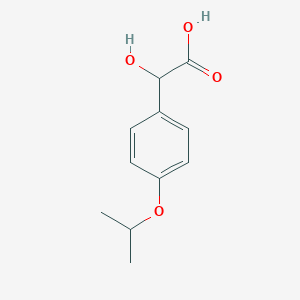
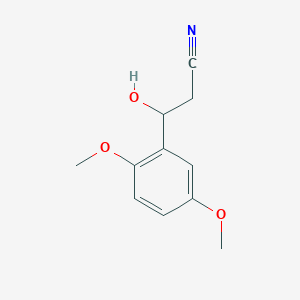
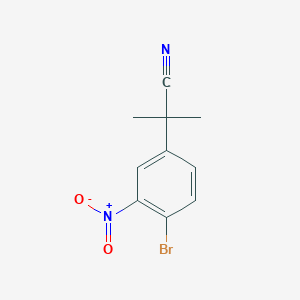
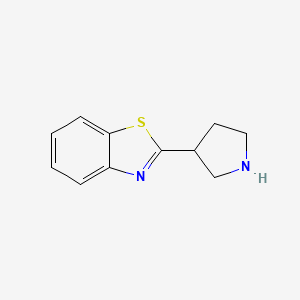
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
